C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine
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Overview
Description
C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a chloro-substituted phenyl group attached to the pyrazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Scientific Research Applications
C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Biochemical Analysis
Biochemical Properties
C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins. The interaction between this compound and proteases can lead to the inhibition of protease activity, affecting protein degradation pathways .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of signaling proteins such as kinases, which play a crucial role in transmitting signals within cells. By affecting kinase activity, this compound can alter cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing the phosphorylation of target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. For example, high doses of this compound have been associated with toxic effects, such as cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can affect the activity of enzymes involved in the metabolism of amino acids and nucleotides, leading to changes in the levels of these metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For example, this compound can be transported into cells via membrane transporters and bind to intracellular proteins, affecting its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine typically involves the reaction of 4-chlorophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used . The resulting pyrazole intermediate is then subjected to further reactions to introduce the methylamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Mechanism of Action
The mechanism of action of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a carbaldehyde group instead of a methylamine group.
1-(3-Chlorophenyl)-5-(4-phenoxyphenyl)-3-(4-piperidyl)pyrazole: Contains a piperidyl group and shows different biological activities.
Uniqueness
C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted phenyl group and methylamine moiety contribute to its versatility in various applications .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZOCOJYLREAJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)CN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587996 |
Source
|
Record name | 1-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020052-19-0 |
Source
|
Record name | 1-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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